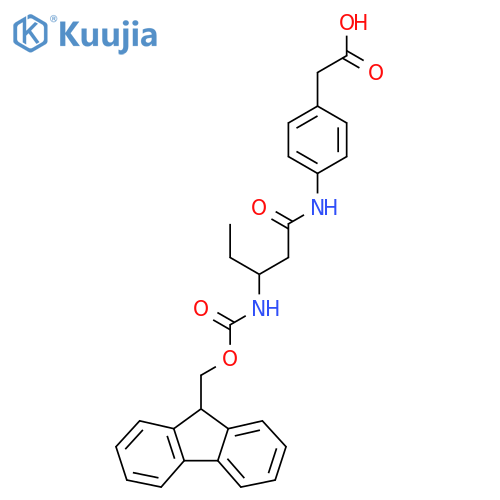Cas no 2171923-10-5 (2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid)

2171923-10-5 structure
商品名:2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
- 2171923-10-5
- 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
- EN300-1483888
-
- インチ: 1S/C28H28N2O5/c1-2-19(16-26(31)29-20-13-11-18(12-14-20)15-27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,19,25H,2,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: UQLFXXSOARYBRT-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NC1C=CC(CC(=O)O)=CC=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1483888-5.0g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-0.05g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-1.0g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-10000mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1483888-0.1g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-0.5g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-2.5g |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1483888-50mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1483888-100mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1483888-500mg |
2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid |
2171923-10-5 | 500mg |
$3233.0 | 2023-09-28 |
2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
2171923-10-5 (2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid) 関連製品
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
